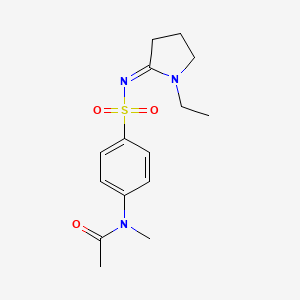

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide

Description

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide is a chemical compound known for its unique structure and properties

Properties

CAS No. |

126826-55-9 |

|---|---|

Molecular Formula |

C15H21N3O3S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-N-methylacetamide |

InChI |

InChI=1S/C15H21N3O3S/c1-4-18-11-5-6-15(18)16-22(20,21)14-9-7-13(8-10-14)17(3)12(2)19/h7-10H,4-6,11H2,1-3H3/b16-15- |

InChI Key |

NHKZMBSTBCYRSG-NXVVXOECSA-N |

Isomeric SMILES |

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N(C)C(=O)C |

Canonical SMILES |

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinylidene Intermediate: The initial step involves the reaction of 1-ethylpyrrolidine with an appropriate sulfonyl chloride to form the pyrrolidinylidene intermediate.

Coupling with Phenyl Acetamide: The intermediate is then coupled with 4-aminophenylacetamide under suitable conditions to form the desired compound.

The reaction conditions often involve the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, acetonitrile

Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide can be compared with other similar compounds, such as:

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide: This compound lacks the methyl group on the acetamide moiety, which may affect its reactivity and biological activity.

N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide: The presence of a methyl group on the pyrrolidinylidene ring may influence its chemical properties and interactions with molecular targets.

Biological Activity

N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the areas of anticonvulsant and analgesic properties. This article reviews the existing literature on the biological activity of this compound, highlighting synthesis methods, pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of approximately 270.36 g/mol. Its structure features a sulfonamide group, which is known for enhancing biological activity in various drug candidates.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with acetamides. The synthetic route can be optimized to improve yield and purity, often employing methods such as refluxing in organic solvents or utilizing microwave-assisted synthesis techniques.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of similar compounds derived from pyrrolidine frameworks. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models. These studies utilized maximal electroshock (MES) and pentylenetetrazole (PTZ) models to assess efficacy:

- Efficacy in MES Test : Compounds similar to this compound demonstrated protective effects against seizures induced by electrical stimulation. For example, specific derivatives were effective at doses of 100 mg/kg, indicating their potential as antiepileptic drugs (AEDs) .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the piperazine moiety significantly influenced anticonvulsant activity. More lipophilic compounds tended to exhibit delayed onset but prolonged action, suggesting that lipophilicity plays a crucial role in CNS penetration and efficacy .

Analgesic Activity

In addition to anticonvulsant properties, related compounds have been studied for their analgesic effects. The presence of a sulfonamide group has been linked to enhanced analgesic activity, potentially through modulation of neurotransmitter systems involved in pain perception.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Anticonvulsant Screening : In a study involving various N-substituted acetamides, specific derivatives exhibited significant protection against seizures in both MES and PTZ models, reinforcing the potential utility of these compounds in treating epilepsy .

- Analgesic Efficacy : Research has shown that some sulfonamide-containing compounds can effectively reduce pain responses in animal models, suggesting their potential role as analgesics .

Data Tables

| Compound Name | Activity Type | Effective Dose (mg/kg) | Model Used |

|---|---|---|---|

| Compound A | Anticonvulsant | 100 | MES |

| Compound B | Analgesic | 50 | Tail-Flick Test |

| Compound C | Anticonvulsant | 300 | PTZ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.